![molecular formula C10H16O3 B13702955 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13702955.png)
5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic Acid
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Overview
Description
5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic Acid is a bicyclic compound with a unique structure that includes a hydroxymethyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic Acid typically involves the following steps:
Starting Material: The synthesis begins with a bicyclo[2.2.2]octane derivative.
Hydroxymethylation: Introduction of the hydroxymethyl group is achieved through a hydroxymethylation reaction, often using formaldehyde and a base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH2OH) undergoes selective oxidation under controlled conditions:
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Mild oxidation with pyridinium chlorochromate (PCC) converts the hydroxymethyl group to a ketone, yielding 5-(oxo)bicyclo[2.2.2]octane-2-carboxylic acid.
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Strong oxidation (e.g., KMnO4/H2SO4) further oxidizes the ketone to a dicarboxylic acid derivative.
Reduction Reactions
The carboxylic acid group can be reduced to an alcohol:
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Lithium aluminum hydride (LiAlH4) in THF reduces the -COOH group to a primary alcohol, producing 5-(hydroxymethyl)bicyclo[2.2.2]octane-2-methanol.
Reaction Type | Reagent/Conditions | Product | Reference |
---|---|---|---|
Carboxylic acid reduction | LiAlH4, THF, reflux | 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-methanol |
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution:
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Thionyl chloride (SOCl2) converts the -COOH group to an acid chloride, enabling subsequent amide or ester formation.
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Mitsunobu reaction with triphenylphosphine/DIAD facilitates stereospecific substitution of the hydroxymethyl group.
Cyclization Reactions
The compound forms heterocycles via intramolecular reactions:
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Microwave-assisted cyclization of β-amino ester derivatives produces tricyclic pyrimidinones (e.g., compounds 15 and 16 in ).
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Lactonization under acidic conditions generates γ-lactone intermediates.
Reaction Type | Reagent/Conditions | Product | Reference |
---|---|---|---|
Pyrimidinone formation | Microwave, DMF | Tricyclic pyrimidinones (e.g., C11H14N2O2) | |
Lactonization | HCl, MeOH, Δ | Bicyclo[2.2.2]octane-fused γ-lactone |
Retro-Diels-Alder Decomposition
Thermal decomposition at elevated temperatures (>200°C) cleaves the bicyclic framework:
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Yields linear diene and maleic anhydride derivatives.
Reaction Type | Conditions | Products | Reference |
---|---|---|---|
Retro-Diels-Alder | 220°C, inert atmosphere | 1,3-Butadiene + maleic anhydride derivatives |
Esterification and Amidation
The carboxylic acid forms esters and amides:
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Esterification with alcohols (R-OH) and H2SO4 yields 5-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylates.
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Amidation with amines (R-NH2) using EDCl/HOBt produces corresponding amides.
Key Research Findings
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Microwave-assisted cyclization significantly enhances reaction efficiency, reducing time from hours to minutes .
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Stereoselectivity in substitution reactions is achieved using Mitsunobu conditions, preserving the bicyclic structure’s configuration .
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Retro-Diels-Alder decomposition provides a route to linear intermediates for further synthetic applications .
Scientific Research Applications
5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic Acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with various biomolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic Acid
- Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
- Bicyclo[2.2.2]octane-2-carboxylic Acid
Uniqueness
5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic Acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the bicyclic framework. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
Biological Activity
5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic acid (CAS No. 2568130-94-7) is a bicyclic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from diverse sources, including case studies and research data.
Chemical Structure and Properties
The molecular formula of this compound is C10H16O3, with a molecular weight of 184.23 g/mol. The compound features a bicyclic structure that contributes to its rigidity and stability, which are critical for its biological interactions.
Antiviral Properties
Research has indicated that bicyclic compounds, including those related to the bicyclo[2.2.2]octane structure, exhibit antiviral activity. For instance, derivatives of bicyclo[2.2.2]octane have been studied for their potential as antiviral agents against various pathogens . The structural characteristics allow for interactions with viral proteins, potentially inhibiting their function.
Enzyme Inhibition
This compound has been explored as a scaffold for developing enzyme inhibitors, particularly in the context of antibiotic development and cancer treatment . Its incorporation into peptide sequences has shown promise in enhancing the stability and efficacy of these inhibitors.
Asymmetric Synthesis
The compound has been utilized in asymmetric synthesis, serving as an organocatalyst in various reactions. Its rigid structure contributes to high enantioselectivity in catalytic processes, making it valuable in the production of chiral compounds . This property is particularly significant in pharmaceutical applications where the chirality of compounds can influence their biological activity.
Case Studies and Research Findings
- Stability and Helix Formation : A study demonstrated that incorporating 1-Aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) into tripeptides resulted in stable reverse-turn structures, indicating potential applications in peptide design . This structural stability can enhance the therapeutic efficacy of peptide-based drugs.
- Catalytic Applications : Research highlighted the use of bicyclo[2.2.2]octane derivatives as catalysts in complex reactions, showcasing their utility in organic synthesis . Such catalytic properties can be harnessed for developing new synthetic pathways for bioactive compounds.
- Toxicological Profile : Preliminary toxicity assessments indicate that while the compound exhibits beneficial biological activities, it also poses risks such as skin irritation and acute toxicity upon ingestion . Understanding these profiles is crucial for further development and application.
Properties
Molecular Formula |
C10H16O3 |
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Molecular Weight |
184.23 g/mol |
IUPAC Name |
5-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c11-5-8-3-7-2-1-6(8)4-9(7)10(12)13/h6-9,11H,1-5H2,(H,12,13) |
InChI Key |
NUCQUZLSPCONRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1CC2CO)C(=O)O |
Origin of Product |
United States |
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